molecular formula C12H9NO2 B8813832 6-Phenoxypicolinaldehyde CAS No. 68523-22-8

6-Phenoxypicolinaldehyde

Cat. No. B8813832
CAS RN: 68523-22-8
M. Wt: 199.20 g/mol
InChI Key: YZFJCORZVYKNLY-UHFFFAOYSA-N
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Description

6-Phenoxypicolinaldehyde is a useful research compound. Its molecular formula is C12H9NO2 and its molecular weight is 199.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Phenoxypicolinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Phenoxypicolinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

68523-22-8

Product Name

6-Phenoxypicolinaldehyde

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

6-phenoxypyridine-2-carbaldehyde

InChI

InChI=1S/C12H9NO2/c14-9-10-5-4-8-12(13-10)15-11-6-2-1-3-7-11/h1-9H

InChI Key

YZFJCORZVYKNLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=N2)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 0.5 g of 2-[bis-(phenoxy)methyl]-6-(phenoxy)pyridine in 15 ml of 1,4-dioxane was added dropwise, 5 percent sulfuric acid until the mixture just became turbid. The mixture was heated over a steam bath at 80°-90° C. for about 10 minutes. The reaction mixture was poured into 20 ml of water, producing a yellowish emulsion and then extracted with 50 ml of ethyl ether. The extract was washed with 50 ml of a 5 percent aqueous sodium hydroxide solution and thrice with 50 ml portions of water and then with 50 ml of a saturated sodium chloride solution. The extract was then dried over sodium sulfate and the solvent removed by evaporation under reduced pressure. The residue was a yellow-orange oil which solidified partially on cooling to yield 0.3 g of the desired product. The product was confirmed by Infrared and Nuclear Magnetic resonance analysis.
Name
2-[bis-(phenoxy)methyl]-6-(phenoxy)pyridine
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution containing 21.0 ml of dry DMSO in 150 ml of dry CH2Cl2 under an atmosphere of nitrogen was cooled to -75° (internal). To this reaction mixture was then added 31.0 g of trifluoroactic anhydride at such a rate to maintain the temperature below -60° (internal). After the addition was complete the reaction mixture was stirred at -75° for 20 min. To the resulting mixture was added a solution containing 29.25 g of 6-phenoxypyridine-2-pyridinemethanol in 150 ml CH2Cl2. During this addition the internal temperature was not allowed to rise above -60° C. After stirring this reaction mixture for 1 hr. at -75° C., 90 ml of triethylamine was added. The cooling bath was removed and the reaction mixture was allowed to warm to room temperature. The reaction mixture was diluted with 1 L of ether and washed four times with H2O. After drying over anhydrous Na 2 SO4, removal of the solvents afforded 29.31 g of dark oil. This material was treated with decolorizing carbon and recrystallized from hexane-ethyl acetate to afford 21.50 g of the desired crystalline aldehyde.
Name
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step Two
Name
6-phenoxypyridine 2-pyridinemethanol
Quantity
29.25 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
90 mL
Type
reactant
Reaction Step Four

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